Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride
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Overview
Description
Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the pyridin-4-yloxy group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the cyclobutane ring.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Other cyclobutane derivatives with different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride is unique due to its specific combination of a cyclobutane ring, a pyridine ring, and an amine group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2913226-42-1 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-pyridin-4-yloxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-7-5-9(6-7)12-8-1-3-11-4-2-8;/h1-4,7,9H,5-6,10H2;1H |
InChI Key |
NRLDMHRXMJFTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=CC=NC=C2)N.Cl |
Origin of Product |
United States |
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